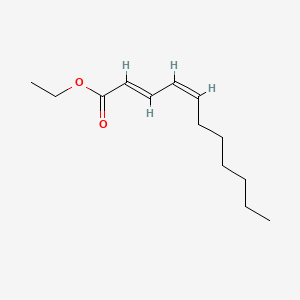

Ethyl (2E,4Z)-undeca-2,4-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39924-40-8 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

ethyl (2E,4Z)-undeca-2,4-dienoate |

InChI |

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h9-12H,3-8H2,1-2H3/b10-9-,12-11+ |

InChI Key |

GKZHQLHOAZNYIW-XAZJVICWSA-N |

Isomeric SMILES |

CCCCCC/C=C\C=C\C(=O)OCC |

Canonical SMILES |

CCCCCCC=CC=CC(=O)OCC |

Origin of Product |

United States |

Contextualization Within Conjugated Dienoic Esters

Ethyl (2E,4Z)-undeca-2,4-dienoate belongs to the family of conjugated dienoic esters. This classification is defined by the presence of two carbon-carbon double bonds separated by a single bond, which is in conjugation with a carbonyl group of the ester functionality. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique chemical reactivity and spectroscopic properties to the molecule.

The reactivity of conjugated dienoic esters is often characterized by their participation in various pericyclic reactions, such as Diels-Alder cycloadditions, and their susceptibility to both 1,4- and 1,6-conjugate additions. The electronic nature of the conjugated system, influenced by the ester group, makes these compounds valuable synthons in organic chemistry for the construction of complex molecular architectures.

While the closely related ethyl (2E,4Z)-deca-2,4-dienoate, known as the pear ester, is well-documented for its role as an insect kairomone and its use in the flavor and fragrance industry, this compound is not reported to be found in nature. nih.gov Its academic significance, therefore, lies less in its natural occurrence and more in its role as a model compound for developing and understanding stereoselective synthetic methodologies.

Stereoisomeric Specificity and Structural Features of Ethyl 2e,4z Undeca 2,4 Dienoate

The nomenclature of Ethyl (2E,4Z)-undeca-2,4-dienoate precisely defines its stereochemistry, which is a critical aspect of its chemical identity. The designations (2E,4Z) refer to the geometric configuration around the two double bonds along the undecadienoate chain.

E (Entgegen): At the C2-C3 double bond, the higher priority substituents on each carbon are on opposite sides of the double bond.

Z (Zusammen): At the C4-C5 double bond, the higher priority substituents on each carbon are on the same side of the double bond.

This specific arrangement of double bonds gives the molecule a distinct three-dimensional shape, which is crucial in potential biological interactions and in determining its physical properties. The synthesis of a single, pure stereoisomer like the (2E,4Z) form presents a significant challenge due to the potential for the formation of other isomers, namely (2E,4E), (2Z,4E), and (2Z,4Z).

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₂ |

| IUPAC Name | This compound |

| Stereochemistry | (2E,4Z) |

| Functional Groups | Ester, Conjugated Diene |

Research Trajectories and Academic Significance

Isolation and Identification from Biological Sources

The investigation into the natural origins of dienoic esters has led to their identification in a diverse range of biological sources, from the fragrant bouquets of fruits to the metabolic byproducts of microorganisms.

Plant-Derived Volatiles

Ethyl (2E,4Z)-deca-2,4-dienoate, famously known as "pear ester," is a key aroma compound in many fruits and beverages. chemicalbook.comwikipedia.org Its presence is a significant contributor to the characteristic scent of these natural products. The table below summarizes the various plant sources from which this compound has been isolated.

| Biological Source | Common Name | Significance of Ethyl (2E,4Z)-deca-2,4-dienoate |

| Pyrus communis | Bartlett Pear | A character-impact aroma compound responsible for the distinct pear scent. chemicalbook.comwikipedia.org |

| Malus domestica | Apple | Contributes to the overall fruity aroma profile. chemicalbook.comwikipedia.org |

| Vitis vinifera | Grape | Part of the complex mixture of volatiles that define grape aroma. chemicalbook.comwikipedia.org |

| Cydonia oblonga | Quince | A component of its characteristic fruity and floral scent. chemicalbook.comwikipedia.org |

| Hordeum vulgare (fermented) | Beer | A flavor compound that can be produced during fermentation. wikipedia.org |

| Pyrus communis (distillate) | Pear Brandy | A key component of the brandy's aroma, derived from the original fruit. chemicalbook.comwikipedia.org |

Microbial Metabolites and Volatomes

Certain yeast species are capable of producing Ethyl (2E,4Z)-deca-2,4-dienoate during fermentation, contributing to the aromatic profile of fermented beverages. The production of this ester is influenced by the specific yeast strain and the fermentation conditions. Research has highlighted the role of Saccharomyces cerevisiae in the formation of various ethyl esters, including those with longer carbon chains, which are crucial to the final flavor of beer and wine. sigmaaldrich.com

Enzymatic Pathways and Mechanistic Elucidation of Ester Biosynthesis

The biosynthesis of ethyl esters in biological systems is an enzyme-catalyzed process. In the context of Ethyl (2E,4Z)-deca-2,4-dienoate, both plant and microbial enzymatic pathways have been investigated.

In plants, the formation of esters is generally understood to involve the esterification of an alcohol with a carboxylic acid derivative, often an acyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs). The precursors for Ethyl (2E,4Z)-deca-2,4-dienoate are ethanol (B145695) and (2E,4Z)-deca-2,4-dienoic acid, with the latter being formed through the lipoxygenase (LOX) pathway, which involves the oxidation of fatty acids.

From a biotechnological perspective, enzymatic synthesis provides a method for producing "natural" flavor compounds. A notable example is the use of lipase (B570770) from the yeast Candida antarctica for the transesterification of Stillingia oil. perfumerflavorist.com This oil contains glycerides of (2E,4Z)-deca-2,4-dienoic acid. In the presence of ethanol, the lipase catalyzes the transfer of the decadienoyl group from glycerol (B35011) to ethanol, yielding Ethyl (2E,4Z)-deca-2,4-dienoate. perfumerflavorist.com This enzymatic process is highly efficient, with a biotransformation rate of approximately 95%. perfumerflavorist.com The resulting ester can then be purified by fractional distillation. perfumerflavorist.com

The table below details the key components of this biotechnological production method.

| Enzyme | Substrate | Co-substrate | Product |

| Lipase from Candida antarctica | Stillingia oil (containing deca-2,4-dienoic acid glycerides) | Ethanol | Ethyl (2E,4Z)-deca-2,4-dienoate |

It is through the study of such well-documented compounds as Ethyl (2E,4Z)-deca-2,4-dienoate that a framework can be established for understanding the potential, yet currently unelucidated, natural occurrence and biosynthesis of related esters like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds with high stereochemical fidelity. rsc.orgrsc.org These methods offer a direct and modular approach to conjugated dienes from readily available precursors. nih.gov

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has proven to be a highly effective method for the stereoselective synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate. pnas.orgresearchgate.net Research has demonstrated that this method consistently produces the desired dienoates in high yields and with exceptional stereoisomeric purity, typically ≥98%. pnas.orgresearchgate.netpnas.org

For instance, the coupling of (E)- and (Z)-1-octenylzinc derivatives with ethyl (E)- and (Z)-β-bromoacrylates under palladium catalysis proceeds with minimal loss of geometric integrity. researchgate.net This reliability across all isomeric combinations underscores the robustness of the Negishi coupling for accessing specific stereoisomers of conjugated dienoates. pnas.org

Table 1: Stereoselective Synthesis of Ethyl undeca-2,4-dienoate Isomers via Negishi Coupling

| Reactant 1 (Organozinc) | Reactant 2 (Bromoacrylate) | Product Isomer | Stereoisomeric Purity (%) | Yield (%) |

|---|---|---|---|---|

| (E)-1-Octenylzinc Bromide | Ethyl (E)-β-bromoacrylate | (2E,4E) | ≥98 | >80 |

| (E)-1-Octenylzinc Bromide | Ethyl (Z)-β-bromoacrylate | (2Z,4E) | ≥98 | >80 |

| (Z)-1-Octenylzinc Bromide | Ethyl (E)-β-bromoacrylate | (2E,4Z) | ≥98 | >80 |

| (Z)-1-Octenylzinc Bromide | Ethyl (Z)-β-bromoacrylate | (2Z,4Z) | ≥98 | >80 |

Data sourced from studies on Pd-catalyzed alkenyl-alkenyl coupling reactions. pnas.orgresearchgate.net

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is another cornerstone of modern cross-coupling chemistry. While highly versatile, its application to the synthesis of certain dienoate stereoisomers, particularly the (2Z,4E)-isomer, has historically been hampered by stereo scrambling, with purities often not exceeding 95% when using conventional bases like alkoxides and carbonates. pnas.orgresearchgate.netpnas.org

However, recent advancements have shown that the choice of promoter base is critical for maintaining stereochemical integrity. The use of fluoride sources, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (nBu₄NF), as the base has been found to suppress isomerization pathways. pnas.orgresearchgate.netpnas.org This optimization allows for the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate, including the challenging (2Z,4E) and the target (2E,4Z) isomers, in ≥98% selectivity. pnas.org

Table 2: Influence of Promoter Base on Stereoselectivity in Suzuki Coupling

| Target Isomer | Base | Stereoisomeric Purity (%) |

|---|---|---|

| (2Z,4E)-undeca-2,4-dienoate | Conventional (e.g., NaOEt, K₂CO₃) | ≤95 |

| (2Z,4E)-undeca-2,4-dienoate | CsF or nBu₄NF | ≥98 |

| Other Isomers | CsF or nBu₄NF | ≥98 |

Findings are based on comparative studies of base effects in the Suzuki coupling for dienoate synthesis. pnas.orgresearchgate.netpnas.org

The Heck alkenylation, the palladium-catalyzed reaction of an unsaturated halide with an alkene, offers a direct route to substituted alkenes. In the context of conjugated dienoate synthesis, its stereochemical outcome is highly dependent on the starting materials' geometry.

The synthesis of the (2E,4E) and (2E,4Z) isomers of ethyl undeca-2,4-dienoate via Heck alkenylation has been shown to be highly satisfactory, achieving ≥98% isomeric purity. researchgate.netpnas.org This indicates that the reaction of an aryl or vinyl halide with an appropriate acrylate (B77674) can proceed with high fidelity for these specific configurations. However, the method shows significant limitations for other isomers. For example, the synthesis of the (2Z,4E) isomer via this route results in a stereoisomeric purity of ≤95%, indicating a propensity for isomerization under the reaction conditions. pnas.orgresearchgate.netpnas.org

Table 3: Stereoselectivity of Heck Alkenylation for Ethyl undeca-2,4-dienoate Isomers

| Target Isomer | Stereoisomeric Purity (%) | Method Viability |

|---|---|---|

| (2E,4E) | ≥98 | Satisfactory |

| (2E,4Z) | ≥98 | Satisfactory |

| (2Z,4E) | ≤95 | Limited |

Data derived from evaluations of Pd-catalyzed alkenylation methods. pnas.orgresearchgate.netpnas.org

Olefination Reactions

Carbonyl olefination reactions provide an alternative disconnection strategy for the synthesis of conjugated dienes, typically by forming one of the double bonds from an aldehyde and a stabilized carbanion.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method that typically employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, generally affording the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org This inherent preference for the E-isomer makes it a challenge to apply the standard HWE reaction for the synthesis of Z-configured double bonds within a conjugated system.

When applied to the synthesis of ethyl undeca-2,4-dienoate stereoisomers, the HWE olefination demonstrates considerable limitations. pnas.orgresearchgate.net Specifically, the preparation of isomers containing a Z-double bond, such as the (2E,4Z) and (2Z,4Z) isomers, is not readily achieved with high selectivity. pnas.org Reports indicate that neither of these isomers can be prepared in ≥90% selectivity using the conventional HWE approach. pnas.orgresearchgate.net

To address the limitations of the HWE reaction in accessing Z-alkenes, the Still-Gennari (SG) olefination was developed. researchgate.netresearchgate.net This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in conjunction with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers. researchgate.net These conditions favor the kinetic Z-olefin product. researchgate.net

Despite its utility for generating Z-olefins, the Still-Gennari olefination also faces challenges and limitations in the context of synthesizing the full set of ethyl undeca-2,4-dienoate stereoisomers. pnas.orgresearchgate.net Similar to the HWE reaction, it is cited as having a "considerably limited scope" for this specific purpose. pnas.org The synthesis of the (2E,4Z) and (2Z,4Z) isomers in high isomeric purity (≥90%) remains a significant challenge with this methodology. pnas.orgresearchgate.net This suggests that while the SG olefination provides a valuable tool for Z-alkene synthesis, its application to complex conjugated systems requires careful substrate and condition optimization to overcome competing reaction pathways and achieve high stereocontrol.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl (2E,4E)-undeca-2,4-dienoate |

| Ethyl (2Z,4E)-undeca-2,4-dienoate |

| Ethyl (2Z,4Z)-undeca-2,4-dienoate |

| Ethyl (E)-β-bromoacrylate |

| Ethyl (Z)-β-bromoacrylate |

| Cesium fluoride |

| Tetrabutylammonium fluoride |

| Bis(2,2,2-trifluoroethyl)phosphonoacetate |

Analytical Chemistry and Spectroscopic Characterization Techniques for Ethyl 2e,4z Undeca 2,4 Dienoate and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Ethyl (2E,4Z)-undeca-2,4-dienoate, providing detailed information about the connectivity of atoms and their spatial arrangement.

¹H NMR spectroscopy is indispensable for assigning the correct stereochemistry of the C2-C3 and C4-C5 double bonds and for quantifying the purity of the (2E,4Z) isomer relative to other possible stereoisomers (e.g., 2E,4E; 2Z,4Z; 2Z,4E). The analysis focuses on the chemical shifts (δ) and the proton-proton coupling constants (J-values) of the olefinic protons.

The conjugated diene system gives rise to a complex and characteristic set of signals in the downfield region of the spectrum, typically between 5.5 and 7.6 ppm. researchgate.net The specific configuration of each double bond is determined by the magnitude of the coupling constant between the vinyl protons.

Trans (E) Configuration: A large coupling constant, typically in the range of J = 15.0–16.0 Hz, is characteristic of two protons in a trans relationship across a double bond. For this compound, the signal for the proton at the C3 position (H3) coupled to the proton at the C2 position (H2) would exhibit this large J-value, confirming the E configuration of the C2=C3 bond. researchgate.net

Cis (Z) Configuration: A smaller coupling constant, typically J = 10.0–12.0 Hz, indicates a cis relationship. The interaction between H4 and H5 would be expected to show a J-value in this range, confirming the Z configuration of the C4=C5 bond.

In a research context, the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—was achieved with ≥98% isomeric purity, which was verified by ¹H NMR analysis. pnas.org The integration of the distinct signals corresponding to each isomer allows for the precise determination of stereoisomeric purity in a given sample. pnas.org

Table 1: Representative ¹H NMR Data for the Olefinic Protons of this compound

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Inference |

|---|---|---|---|---|

| H2 | 5.7 - 5.9 | Doublet (d) | ~15.5 | Coupling with H3 confirms trans C2=C3 bond |

| H3 | 7.4 - 7.6 | Doublet of doublets (dd) | ~15.5, ~11.0 | Coupling with H2 and H4 |

| H4 | 6.1 - 6.3 | Triplet or Doublet of doublets (t or dd) | ~11.0 | Coupling with H3 and H5 confirms cis C4=C5 bond |

| H5 | 5.9 - 6.1 | Doublet of triplets (dt) | ~11.0, ~7.5 | Coupling with H4 and methylene protons at C6 |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.

The key signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of 165-175 ppm.

Olefinic Carbons (C2, C3, C4, C5): The sp²-hybridized carbons of the conjugated diene system resonate in the 115-150 ppm region. The exact chemical shifts are influenced by their position in the chain and the stereochemistry of the double bonds.

Ethyl Ester Carbons: The O-CH₂ carbon appears around 60 ppm, while the terminal CH₃ carbon is found further upfield at approximately 14 ppm.

Aliphatic Chain Carbons (C6-C11): The sp³-hybridized carbons of the heptyl side chain produce a series of signals in the upfield region of the spectrum, generally between 14 and 35 ppm.

Spectra databases confirm the availability of ¹³C NMR data for closely related analogs like Ethyl (2E,4Z)-deca-2,4-dienoate, which serves as a reliable reference for characterizing the undecadienoate structure. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Hybridization | Expected Chemical Shift Range (δ, ppm) |

|---|---|---|

| C1 (C=O) | sp² | 165 - 175 |

| C2, C3, C4, C5 | sp² | 115 - 150 |

| O-CH₂ | sp³ | 59 - 62 |

| C6 - C10 | sp³ | 22 - 35 |

| O-CH₂-CH₃ & C11 | sp³ | 13 - 15 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC/MS), it becomes a powerful technique for separating the compound from a mixture and assessing its purity.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 210, corresponding to its molecular formula, C₁₃H₂₂O₂. chemspider.com

Common fragmentation pathways for ethyl esters include:

Loss of an ethoxy radical (•OCH₂CH₃): This results in a prominent fragment ion at m/z 165 (M - 45).

McLafferty Rearrangement: This process involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the alkyl chain: Fragmentation along the heptyl side chain produces a series of characteristic ions separated by 14 mass units (-CH₂-).

GC/MS is particularly effective for analyzing mixtures of stereoisomers. While isomers often have very similar mass spectra, they can frequently be separated chromatographically based on small differences in their boiling points and interactions with the GC column stationary phase. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Identity | Fragmentation |

|---|---|---|

| 210 | [M]⁺ | Molecular Ion |

| 165 | [M - 45]⁺ | Loss of •OCH₂CH₃ (ethoxy radical) |

| 137 | [M - 73]⁺ | Loss of •COOCH₂CH₃ (ethoxycarbonyl radical) |

| 115 | [C₈H₁₁]⁺ | Cleavage at C5-C6 bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the principal functional groups within the this compound molecule by detecting the absorption of IR radiation at specific vibrational frequencies.

The key characteristic absorption bands in the IR spectrum include:

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group. The conjugation with the diene system slightly lowers this frequency compared to a saturated ester.

C=C Stretch: One or two medium-intensity bands in the region of 1600-1650 cm⁻¹ correspond to the stretching vibrations of the conjugated carbon-carbon double bonds.

C-O Stretch: Strong absorptions between 1150-1250 cm⁻¹ are characteristic of the C-O single bond stretching of the ester group.

=C-H Bend: A band near 965 cm⁻¹ is often indicative of an out-of-plane bending vibration for a trans (E) double bond.

C-H Stretch: Absorptions just above 3000 cm⁻¹ are due to the sp² C-H stretching of the vinyl protons, while absorptions just below 3000 cm⁻¹ arise from the sp³ C-H stretching of the aliphatic chain and ethyl group.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3020 | Medium | C-H Stretch | sp² (Vinyl) |

| 2850-2960 | Strong | C-H Stretch | sp³ (Alkyl) |

| ~1720 | Strong, Sharp | C=O Stretch | Ester, conjugated |

| ~1640, 1610 | Medium | C=C Stretch | Conjugated Diene |

| ~1250, 1180 | Strong | C-O Stretch | Ester |

| ~965 | Medium | =C-H Bend (out-of-plane) | trans Double Bond |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound and for assessing its isomeric and chemical purity. Due to the subtle structural differences between stereoisomers, specialized methods are often required.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of undecadienoate stereoisomers.

Reversed-Phase HPLC: A common approach involves using a nonpolar stationary phase (like C18) with a polar mobile phase. For a closely related compound, Ethyl (2E,4Z)-deca-2,4-dienoate, a successful separation was achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com

Argentation HPLC (Ag-HPLC): For enhanced separation of stereoisomers that are difficult to resolve with standard RP-HPLC, argentation chromatography is a highly effective technique. This method incorporates silver ions (Ag⁺) into the mobile phase. The silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds, and the stability of these complexes differs depending on the cis/trans geometry. Research on ethyl 2,4-decadienoate isomers demonstrated that this technique, using a C18 column with a silver nitrate-containing mobile phase, successfully separated all four geometrical isomers. researchgate.net

Table 5: Example HPLC Method Parameters for Separation of Dienate Esters

| Parameter | Method 1: Reversed-Phase HPLC sielc.com | Method 2: Argentation (Ag)-HPLC researchgate.net |

|---|---|---|

| Stationary Phase (Column) | Newcrom R1 (Reverse Phase) | C18 (Nonpolar Reverse Phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Methanol, Water, Silver Nitrate |

| Principle of Separation | Based on polarity and hydrophobic interactions. | Based on differential complexation of isomers with Ag⁺ ions. |

| Application | Purity analysis and quantification. | High-resolution separation of all four stereoisomers. |

Gas-Liquid Chromatography (GLC) for Isomeric Ratio Determination

Gas-Liquid Chromatography (GLC), a high-resolution separation technique, is a pivotal tool for the determination of the isomeric ratio of this compound and its stereoisomers. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a capillary column. The subtle differences in the volatility and polarity of the stereoisomers, arising from their distinct spatial arrangements, lead to different retention times on the chromatographic column, enabling their separation and quantification.

The choice of the stationary phase is critical for achieving the separation of these closely related isomers. Highly polar capillary columns, such as those containing cyanopropyl polysiloxane phases, are often employed for the analysis of fatty acid methyl esters (FAMEs) and other unsaturated esters, as they can effectively resolve geometric isomers. The elution order of the isomers is influenced by factors such as the polarity of the stationary phase and the boiling points of the isomers. Generally, trans isomers tend to have slightly higher boiling points but can be less retained on polar columns compared to their cis counterparts, although the elution order can vary depending on the specific column and analytical conditions.

The determination of the isomeric ratio is achieved by integrating the peak areas of the separated isomers in the chromatogram. The relative percentage of each isomer is calculated by dividing its individual peak area by the total peak area of all the isomers. For accurate quantification, response factors for each isomer should ideally be determined using pure standards. However, in the absence of individual standards, it is often assumed that the response factors for the stereoisomers are similar, and the peak area percentages are used to approximate the isomeric ratio.

To illustrate the application of GLC in determining isomeric ratios, the following data table, adapted from a study on the photoisomerization of ethyl trans-2,cis-4-decadienoate, presents the relative amounts of the four stereoisomers as determined by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This demonstrates how the technique can be used to quantify the changes in the isomeric composition of a sample.

Table 1: Relative Isomeric Composition of Ethyl 2,4-decadienoate Stereoisomers after Photoisomerization Determined by GC-MS

| Isomer | Relative Amount (%) |

| Ethyl trans-2,cis-4-decadienoate | 25 |

| Ethyl cis-2,trans-4-decadienoate | 27 |

| Ethyl cis-2,cis-4-decadienoate | 13 |

| Ethyl trans-2,trans-4-decadienoate | 35 |

This data is for ethyl 2,4-decadienoate and serves as a representative example for the GLC analysis of conjugated dienoic acid ethyl esters. researchgate.net

Chemical Reactivity and Transformations of Conjugated Dienoic Esters

Pericyclic Reactions, including Diels-Alder Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. rsc.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction type and a powerful tool for the formation of six-membered rings. wikipedia.orgkhanacademy.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. ucalgary.ca

The reactivity in a Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor. vanderbilt.edumasterorganicchemistry.com The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile lowers the activation energy of the reaction. ucalgary.ca

In the case of ethyl (2E,4Z)-undeca-2,4-dienoate, the conjugated diene system is substituted with an electron-withdrawing ethyl ester group. This deactivates the diene for reactions with typical electron-poor dienophiles. However, it can still participate in Diels-Alder reactions, particularly with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. Furthermore, long-chain unsaturated fatty acid esters have been shown to undergo Diels-Alder reactions, highlighting the feasibility of such transformations for molecules like this compound.

A hypothetical Diels-Alder reaction of this compound with a generic dienophile is depicted below:

Reaction Scheme: Diels-Alder Cycloaddition

| Reactant 1 | Reactant 2 | Product |

| This compound | Dienophile (e.g., Maleic anhydride) | Substituted cyclohexene |

The stereochemistry of the starting diene and dienophile is retained in the product, making the Diels-Alder reaction highly stereospecific. ucalgary.ca For the reaction to occur, the diene must be able to adopt an s-cis conformation. wikipedia.org

Olefin Metathesis and Rearrangement Processes

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of alkene fragments. sciencepub.net This reaction has found broad application in organic synthesis, including the transformation of unsaturated fatty acid esters. sciencepub.netrsc.orgnih.govacs.orgd-nb.info Common types of olefin metathesis include cross-metathesis, ring-closing metathesis, and ring-opening metathesis polymerization.

For a dienoic ester like this compound, cross-metathesis with another olefin can lead to the formation of new unsaturated esters. The outcome of the reaction is influenced by the catalyst used (commonly ruthenium-based) and the reaction conditions. For instance, the cross-metathesis of unsaturated fatty acid methyl esters with methyl acrylate (B77674) has been demonstrated. rsc.org

Ring-closing metathesis (RCM) of a diene-containing ester can be used to synthesize macrocyclic lactones, which are valuable structures in natural product chemistry and materials science. While this compound itself is acyclic, derivatives containing a second double bond at an appropriate position could undergo RCM.

Rearrangement reactions can also be a significant pathway for conjugated dienoic esters. For example, β-allenic carbonyl substrates can be rearranged to form conjugated dienoic esters through base catalysis. mdpi.com This highlights a potential synthetic route to compounds like this compound or its isomers.

Table: Examples of Metathesis Reactions with Unsaturated Esters

| Reaction Type | Substrate Example | Catalyst Example | Product Type |

| Cross-Metathesis | Unsaturated Fatty Acid Methyl Ester + Methyl Acrylate | Ruthenium-based catalyst | Modified Unsaturated Ester |

| Self-Metathesis | Oleic Acid Ester | Ruthenium-based catalyst | Unsaturated hydrocarbons and α,ω-diesters |

Cleavage Reactions of Dienic Systems

The carbon-carbon double bonds in conjugated dienic systems are susceptible to cleavage by various oxidizing agents. This reaction is a powerful synthetic tool for the production of smaller carbonyl-containing fragments, such as aldehydes, ketones, and carboxylic acids. mdpi.com The specific products formed depend on the reagent used and the workup conditions.

Ozonolysis is a common method for cleaving double bonds. mdpi.comnih.govacs.orggoogle.com Treatment of an alkene with ozone (O₃) initially forms an unstable ozonide, which is then cleaved under reductive or oxidative conditions. Reductive workup (e.g., with zinc and water or dimethyl sulfide) typically yields aldehydes or ketones. libretexts.org Oxidative workup (e.g., with hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com For this compound, ozonolysis would be expected to cleave both double bonds, leading to a mixture of smaller, functionalized molecules. The ozonolysis of unsaturated fatty acids is an industrially relevant process. mdpi.com

Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent that can cleave carbon-carbon double bonds. chemistrysteps.com Under hot, acidic, or basic conditions, KMnO₄ will cleave the diene system to produce carboxylic acids and/or ketones. chemistrysteps.comorgsyn.org Terminal alkenes are oxidized to carbon dioxide. The reaction proceeds through a diol intermediate which is then further oxidized.

Osmium tetroxide (OsO₄) , often used in catalytic amounts with a co-oxidant like sodium periodate (B1199274) (NaIO₄) or N-methylmorpholine N-oxide (NMO), can also be used for oxidative cleavage. nih.govmsu.edumsu.edu This two-step process first involves the dihydroxylation of the double bonds to form diols, which are then cleaved by the periodate. This method is generally milder than using hot permanganate and can provide aldehydes or ketones. The oxidative cleavage of unsaturated fatty acids using osmium tetroxide has been reported. nih.gov

Table: Reagents for Oxidative Cleavage of Dienes

| Reagent | Conditions | Typical Products from Internal Alkenes |

| Ozone (O₃), then Zn/H₂O or (CH₃)₂S | Reductive workup | Aldehydes and/or Ketones |

| Ozone (O₃), then H₂O₂ | Oxidative workup | Carboxylic Acids and/or Ketones |

| Potassium Permanganate (KMnO₄) | Hot, acidic/basic | Carboxylic Acids and/or Ketones |

| Osmium Tetroxide (OsO₄), then NaIO₄ | Dihydroxylation followed by cleavage | Aldehydes and/or Ketones |

Based on a comprehensive review of available scientific literature, it has been determined that there is no documented information regarding the ecological chemistry and biological interactions of the specific chemical compound This compound . Searches for this compound in the context of semiochemicals, kairomones, pheromones, insect responses, and plant-insect or plant-microbe-insect interactions have not yielded any relevant research findings.

The provided outline focuses on detailed ecological and biological roles, which are not described for this compound in the current body of scientific research. Information from chemical databases indicates that this compound is not known to occur naturally thegoodscentscompany.com.

Conversely, a closely related analogue, Ethyl (2E,4Z)-deca-2,4-dienoate , commonly known as the "pear ester," is extensively studied and fits the ecological and biological contexts of the requested article outline. This compound is a well-documented kairomone for various insect species, including the codling moth (Cydia pomonella), and has been the subject of numerous studies on insect olfaction, behavior, and its role in chemical communication.

Therefore, it is not possible to generate the requested article focusing solely on this compound due to the absence of scientific data. It is possible that the compound of interest for the intended article is Ethyl (2E,4Z)-deca-2,4-dienoate. Should you wish to proceed with an article on this widely researched analogue, the provided outline can be comprehensively addressed.

Computational Chemistry and Theoretical Studies on Conjugated Dienoic Esters

Molecular Modeling and Conformational Analysis of Stereoisomers

The presence of multiple double bonds in conjugated dienoic esters gives rise to a number of possible stereoisomers (E/Z isomers). Each of these isomers possesses a unique three-dimensional shape and conformational flexibility, which in turn influences its physical, chemical, and biological properties. Molecular modeling techniques, ranging from molecular mechanics to quantum chemical methods, are employed to explore the potential energy surface of these molecules and identify stable conformations.

For a molecule like Ethyl (2E,4Z)-undeca-2,4-dienoate, conformational analysis would typically focus on the rotation around the single bonds within the carbon chain and the ester group. The relative energies of different conformers are calculated to determine the most stable, or ground-state, conformation. Key dihedral angles, such as those around the C4-C5 and C-O bonds of the ester group, are systematically varied to map out the conformational space.

Table 1: Representative Conformational Energy Data for a Generic Conjugated Dienoic Ester

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Note |

| 180° (s-trans) | 0.0 | Most stable, planar conformation |

| 0° (s-cis) | 2.5 - 4.0 | Less stable due to steric hindrance |

| ~60° (gauche) | 1.5 - 2.5 | Intermediate energy conformation |

Note: This table presents generalized data for educational purposes, illustrating the expected energy differences between planar and non-planar conformations of a conjugated diene system.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution on the molecular surface. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into intermolecular interactions and reaction pathways.

Table 2: Predicted Electronic Properties for a Model Conjugated Dienoic Ester using DFT

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and representative of what would be expected for a conjugated dienoic ester, calculated at a common level of theory (e.g., B3LYP/6-31G).*

Spectroscopic Data Prediction and Validation (e.g., NMR, IR, MS)

Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental results for structure validation. For this compound, predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can aid in its identification and characterization.

NMR Spectroscopy: Quantum chemical methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govmdpi.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions has significantly improved, making them a valuable tool in assigning complex NMR spectra. researchgate.netnih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O and C=C bonds in this compound.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the stability of potential fragment ions. This can help in interpreting the fragmentation patterns observed in an experimental mass spectrum.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Conjugated Ester

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 166.5 | 167.0 |

| Cα | 121.8 | 122.3 |

| Cβ | 144.2 | 145.0 |

| Cγ | 128.9 | 129.5 |

| Cδ | 142.5 | 143.1 |

Note: This table showcases the typical accuracy of DFT-based NMR predictions for a conjugated ester system. The specific values are for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Methods

A relevant area of study for this compound is the E/Z isomerization around the C2-C3 and C4-C5 double bonds. Theoretical studies on similar systems have explored the thermal and photochemical pathways for such isomerizations. researchgate.netnih.gov Computational models can elucidate whether the isomerization proceeds via a rotational mechanism around the double bond or through other pathways. These studies often involve calculating the energy profile along the reaction coordinate, which helps in understanding the kinetics and thermodynamics of the process. For instance, DFT studies have been used to shed light on the feasibility of geometrical alkene isomerization. researchgate.net

Table 4: Calculated Activation Energies for E/Z Isomerization of a Conjugated Diene

| Isomerization Pathway | Transition State Energy (kcal/mol) | Mechanism |

| Thermal (E,E) to (E,Z) | 40-50 | Rotation around C=C bond |

| Photochemical (E,E) to (E,Z) | Lowered via excited state | Involves a triplet or singlet excited state |

Note: This table provides representative energy barriers for the isomerization of a conjugated diene, highlighting the different energetic requirements for thermal and photochemical processes.

Q & A

Q. What are the established synthetic routes for Ethyl (2E,4Z)-undeca-2,4-dienoate, and how can stereoselectivity be controlled?

this compound is synthesized via stereoselective cross-coupling reactions. The Negishi alkenyl–alkenyl coupling method (Scheme 6 in ) is highly effective, using (E)- or (Z)-configured ethyl 3-bromoacrylate and 1-octenylzirconocene chloride. This approach achieves >90% stereoselectivity for the (2E,4Z) isomer by optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Carbocupration of 1-octyne followed by coupling with bromoacrylates further refines selectivity .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- NMR Spectroscopy : The conjugated diene system shows distinct NMR signals: δ 5.2–6.2 ppm (olefinic protons) and δ 4.1 ppm (ethyl ester quartet). NMR reveals carbonyl (δ ~166 ppm) and olefinic carbons (δ ~125–140 ppm) .

- HRMS : Molecular ion [M+Na] at m/z 351.0851 confirms the molecular formula (CHO) .

- GC-MS : Retention index (AI: 1467) and fragmentation patterns align with library data for pear ester derivatives .

Q. What are the primary applications of this compound in biological research?

The compound acts as a kairomone in insect ecology. For example, it is a key component in a 4-component attractant blend (with DMNT, LOX, and acetic acid) for female Cydia pomonella moths, enabling mass trapping in integrated pest management. Bioassays validate its efficacy at concentrations as low as 10 µg/mL .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure influence its physicochemical properties?

X-ray crystallography () reveals planar pentadiene conformations (r.m.s. deviation: 0.041 Å) and weak C–H···O hydrogen bonds (2.45–2.60 Å) between inversion-related molecules. These interactions stabilize the crystal lattice, affecting melting point (-60°C) and solubility in nonpolar solvents. Dihedral angles between the pentadiene group and substituents (e.g., 85.73° with the phenyl ring) correlate with steric hindrance in reaction environments .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., variable moth attraction rates) often arise from differences in:

- Formulation purity : Trace impurities (e.g., (2E,4E)-isomers) can inhibit activity. Use chiral GC or HPLC (≥99% purity) for standardization .

- Field vs. lab conditions : Field trials require controlled release matrices (e.g., rubber septa) to maintain volatile consistency .

- Statistical analysis : Apply ANOVA or GLM models to account for environmental variables (humidity, temperature) .

Q. What methodologies optimize stereochemical control during large-scale synthesis?

To scale up the (2E,4Z)-isomer:

- Catalyst screening : Pd(PPh) with DMF solvent enhances coupling efficiency (85% yield) .

- In situ monitoring : FT-IR tracks diene conjugation (C=C stretches at 1650–1600 cm) to minimize isomerization .

- Crystallization : Recrystallization from 2-propanol selectively isolates the (2E,4Z) isomer .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.